molecular formula C20H16N4S B6070840 2-thiophenecarbaldehyde [1-(1H-benzimidazol-2-yl)-2-phenylethylidene]hydrazone

2-thiophenecarbaldehyde [1-(1H-benzimidazol-2-yl)-2-phenylethylidene]hydrazone

Cat. No. B6070840
M. Wt: 344.4 g/mol
InChI Key: MHCLYQQSNVEUBZ-FIXAYNGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-thiophenecarbaldehyde [1-(1H-benzimidazol-2-yl)-2-phenylethylidene]hydrazone, also known as TCBPH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a hydrazone derivative of 2-thiophenecarbaldehyde and benzimidazole, which are both known to possess various biological activities. The combination of these two compounds in TCBPH has been found to exhibit enhanced pharmacological properties.

Mechanism of Action

The mechanism of action of 2-thiophenecarbaldehyde [1-(1H-benzimidazol-2-yl)-2-phenylethylidene]hydrazone is not fully understood. However, it is believed to exert its biological activities by modulating various cellular signaling pathways. 2-thiophenecarbaldehyde [1-(1H-benzimidazol-2-yl)-2-phenylethylidene]hydrazone has been found to inhibit the activity of various enzymes and transcription factors that are involved in the regulation of inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
2-thiophenecarbaldehyde [1-(1H-benzimidazol-2-yl)-2-phenylethylidene]hydrazone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-thiophenecarbaldehyde [1-(1H-benzimidazol-2-yl)-2-phenylethylidene]hydrazone has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Additionally, 2-thiophenecarbaldehyde [1-(1H-benzimidazol-2-yl)-2-phenylethylidene]hydrazone has been found to scavenge free radicals and reduce oxidative stress. 2-thiophenecarbaldehyde [1-(1H-benzimidazol-2-yl)-2-phenylethylidene]hydrazone has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

2-thiophenecarbaldehyde [1-(1H-benzimidazol-2-yl)-2-phenylethylidene]hydrazone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 2-thiophenecarbaldehyde [1-(1H-benzimidazol-2-yl)-2-phenylethylidene]hydrazone is also stable under a wide range of conditions, making it suitable for various biological assays. However, 2-thiophenecarbaldehyde [1-(1H-benzimidazol-2-yl)-2-phenylethylidene]hydrazone has some limitations. It is insoluble in water, which limits its use in aqueous-based assays. Additionally, 2-thiophenecarbaldehyde [1-(1H-benzimidazol-2-yl)-2-phenylethylidene]hydrazone has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

There are several future directions for the study of 2-thiophenecarbaldehyde [1-(1H-benzimidazol-2-yl)-2-phenylethylidene]hydrazone. One potential area of research is the development of 2-thiophenecarbaldehyde [1-(1H-benzimidazol-2-yl)-2-phenylethylidene]hydrazone analogs with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of 2-thiophenecarbaldehyde [1-(1H-benzimidazol-2-yl)-2-phenylethylidene]hydrazone and its potential targets. Additionally, the in vivo pharmacokinetics and toxicology of 2-thiophenecarbaldehyde [1-(1H-benzimidazol-2-yl)-2-phenylethylidene]hydrazone need to be studied to evaluate its potential as a therapeutic agent. Finally, the potential use of 2-thiophenecarbaldehyde [1-(1H-benzimidazol-2-yl)-2-phenylethylidene]hydrazone in combination with other drugs for the treatment of various diseases should be explored.

Synthesis Methods

The synthesis of 2-thiophenecarbaldehyde [1-(1H-benzimidazol-2-yl)-2-phenylethylidene]hydrazone can be achieved through a simple reaction between 2-thiophenecarbaldehyde and 1-(1H-benzimidazol-2-yl)-2-phenylethylidene hydrazine. The reaction is typically carried out in the presence of a suitable solvent and a catalyst. The yield of 2-thiophenecarbaldehyde [1-(1H-benzimidazol-2-yl)-2-phenylethylidene]hydrazone can be improved by optimizing the reaction conditions such as temperature, reaction time, and the molar ratio of reactants.

Scientific Research Applications

2-thiophenecarbaldehyde [1-(1H-benzimidazol-2-yl)-2-phenylethylidene]hydrazone has been extensively studied for its potential therapeutic applications. It has been found to possess various biological activities such as anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. 2-thiophenecarbaldehyde [1-(1H-benzimidazol-2-yl)-2-phenylethylidene]hydrazone has also been found to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

(E)-1-(1H-benzimidazol-2-yl)-2-phenyl-N-[(E)-thiophen-2-ylmethylideneamino]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4S/c1-2-7-15(8-3-1)13-19(24-21-14-16-9-6-12-25-16)20-22-17-10-4-5-11-18(17)23-20/h1-12,14H,13H2,(H,22,23)/b21-14+,24-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCLYQQSNVEUBZ-FIXAYNGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=NN=CC2=CC=CS2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C/C(=N\N=C\C2=CC=CS2)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.